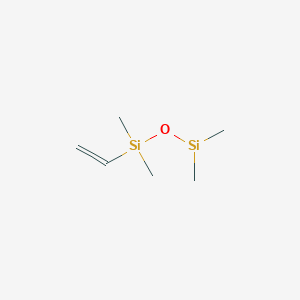

1,1,3,3-四甲基-1-乙烯基二硅氧烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vinyltetramethyldisiloxane is an organosilicon compound with the molecular formula C6H16OSi2. It is a colorless liquid that is commonly used as a reagent in organic synthesis and as a precursor to other organosilicon compounds . This compound is known for its versatility and is employed in various chemical reactions and industrial applications.

科学研究应用

Vinyltetramethyldisiloxane has a wide range of scientific research applications:

Chemistry: It is used as a monomer in the production of silicone polymers and resins.

Biology: This compound is used in the synthesis of bioactive molecules and as a reagent in various biochemical assays.

Medicine: It is employed in the development of pharmaceutical intermediates and as a component in drug delivery systems.

Industry: It is used in the production of coatings, adhesives, and sealants.

生化分析

Biochemical Properties

It is known to be employed as a ligand in organometallic chemistry and also as a homogeneous catalyst . This suggests that it may interact with certain enzymes or proteins, but specific interactions have not been reported.

Molecular Mechanism

It is known to act as a ligand in organometallic chemistry and as a homogeneous catalyst , suggesting it may interact with biomolecules in some way. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported.

准备方法

Vinyltetramethyldisiloxane can be synthesized through the reaction of silane and vinylsilane. The reaction typically involves the dehydrogenation of these compounds under controlled conditions . Industrial production methods often utilize hydrosilylation reactions, where allyl derivatives react with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst .

化学反应分析

Vinyltetramethyldisiloxane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The vinyl group can undergo substitution reactions to form various derivatives. Common reagents used in these reactions include hydrosilanes, oxidizing agents, and reducing agents.

作用机制

The mechanism of action of Vinyltetramethyldisiloxane involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved include the formation of metal-silicon bonds and the activation of vinyl groups for subsequent reactions .

相似化合物的比较

Vinyltetramethyldisiloxane can be compared with other similar compounds such as:

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has two vinyl groups and is used as a ligand in organometallic chemistry.

Vinyltrimethylsilane: This compound has a similar structure but with three methyl groups and one vinyl group.

Hexamethyldisiloxane: This compound has six methyl groups and is used as a solvent and reagent in organic synthesis.

Vinyltetramethyldisiloxane is unique due to its specific combination of vinyl and methyl groups, which provide it with distinct reactivity and versatility in various applications.

属性

CAS 编号 |

55967-52-7 |

|---|---|

分子式 |

C6H16OSi2 |

分子量 |

160.36 g/mol |

IUPAC 名称 |

dimethylsilyloxy-ethenyl-dimethylsilane |

InChI |

InChI=1S/C6H16OSi2/c1-6-9(4,5)7-8(2)3/h6,8H,1H2,2-5H3 |

InChI 键 |

UVLRQIDTOJPWEH-UHFFFAOYSA-N |

SMILES |

C[Si](C)O[Si](C)(C)C=C |

规范 SMILES |

C[SiH](C)O[Si](C)(C)C=C |

Key on ui other cas no. |

55967-52-7 |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,1,3,3-tetramethyl-1-vinyldisiloxane in the synthesis of hyperbranched poly(carbosiloxane)s?

A1: In this research, 1,1,3,3-tetramethyl-1-vinyldisiloxane acts as a co-monomer alongside an optically pure (S,S)-1,5-di(1-naphthyl)-1,5-diphenyl-1,5-divinyl-3-methyltrisiloxane in a hydrosilylation polymerization reaction []. This co-monomer influences the degree of branching within the resulting hyperbranched poly(carbosiloxane) structure. By adjusting the feed ratio of the two monomers, the researchers were able to control the degree of branching in the final polymer product [].

Q2: How does the use of 1,1,3,3-tetramethyl-1-vinyldisiloxane impact the properties of the synthesized polymers?

A2: The incorporation of 1,1,3,3-tetramethyl-1-vinyldisiloxane into the polymer structure influences its physical properties. The study observed that varying the feed ratio of this monomer directly impacted the molecular weight (Mn = 4320−9370) and glass transition temperature (Tg = −29−34 °C) of the resulting hyperbranched poly(carbosiloxane)s []. These findings highlight how monomer selection can be used to fine-tune polymer characteristics for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)

![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)

![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1588560.png)

![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)

![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)